3-bromo-N-(1-cyclopropylethyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Transformations
Aniline and its derivatives are foundational building blocks in the world of organic chemistry. nbinno.comgeeksforgeeks.org The parent molecule, aniline, consists of an amino group attached to a benzene (B151609) ring, a simple structure that belies its profound chemical versatility. geeksforgeeks.orgwikipedia.org These compounds are crucial starting materials for a vast array of industrial products, including dyes, polymers, and pharmaceuticals. geeksforgeeks.orgwikipedia.org
The significance of aniline derivatives stems from the reactivity conferred by the amino group and the aromatic ring. The amino group can act as a nucleophile and its basicity can be modulated by substituents on the ring or on the nitrogen itself. Furthermore, the amino group strongly activates the aromatic ring towards electrophilic substitution reactions. wikipedia.org This activation allows for the regioselective introduction of other functional groups onto the ring, expanding the synthetic possibilities. Aniline derivatives are also precursors to diazonium salts, which are exceptionally versatile intermediates capable of being transformed into a wide variety of functional groups. geeksforgeeks.org This capacity for diverse chemical transformation makes aniline derivatives indispensable tools in synthetic organic chemistry. ontosight.ai
Role of Halogenated Anilines in Synthetic Methodologies
The introduction of a halogen atom onto the aniline ring creates a class of compounds known as halogenated anilines, which possess unique and highly valuable reactivity. Aryl halides, including bromoanilines, are critical precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov They are particularly important substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. researchgate.netnih.gov
3-Bromoaniline (B18343), a key example, is an important intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals. ketonepharma.com The bromine atom serves as a "synthetic handle," providing a specific site for reactions that would otherwise be difficult to achieve. ketonepharma.com For instance, the carbon-bromine bond can be selectively targeted to form new bonds, allowing for the construction of complex molecules from simpler, readily available starting materials. researchgate.net This strategic placement of a reactive halogen atom is a cornerstone of modern synthetic strategy, enabling the efficient and convergent synthesis of diverse molecular targets.
Unique Chemical Features of the 1-Cyclopropylethyl Moiety
The 1-cyclopropylethyl group is a fascinating substituent that imparts a unique set of properties to a molecule. This moiety is composed of a cyclopropyl (B3062369) ring attached to an ethyl group, which then connects to the parent structure.
Key Features of the Cyclopropyl Group:
Ring Strain: The three-membered ring of cyclopropane (B1198618) is highly strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. ontosight.aiwikipedia.org This inherent strain makes the ring susceptible to ring-opening reactions and influences its electronic properties.
Electronic Properties: The C-C bonds in a cyclopropyl ring have enhanced π-character, a feature explained by bonding models like the Walsh and Coulson-Moffit theories. wikipedia.orgnih.gov This allows the cyclopropyl group to participate in conjugation and stabilize adjacent positive charges through hyperconjugation. wikipedia.org
Metabolic Stability: In medicinal chemistry, the cyclopropyl group is often introduced to enhance metabolic stability. iris-biotech.dehyphadiscovery.com Its C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govhyphadiscovery.com
Conformational Constraint: The rigid structure of the cyclopropyl ring can lock a portion of a molecule into a specific conformation. This can lead to more favorable binding to biological targets by reducing the entropic penalty upon binding. nih.goviris-biotech.de
Contextualizing 3-Bromo-N-(1-cyclopropylethyl)aniline within Contemporary Organic Chemistry
The compound This compound is a prime example of a modern synthetic building block designed for specific applications in advanced organic synthesis. It synergistically combines the key features of its three constituent parts: the aniline core, the meta-positioned bromine atom, and the N-substituted 1-cyclopropylethyl group.
This molecule is not a final product but rather a highly specialized intermediate. Its structure suggests a strategic design for use in fields like medicinal chemistry and agrochemical synthesis.
The 3-bromoaniline portion provides a robust platform for introducing molecular complexity. The bromine atom at the meta-position is a key site for transition metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments.
The N-(1-cyclopropylethyl) group serves multiple purposes. It modifies the electronic properties of the aniline nitrogen and provides steric bulk, which can influence the regioselectivity of subsequent reactions on the aromatic ring. More importantly, this group is often incorporated into bioactive molecules to enhance properties such as metabolic stability, potency, and permeability. nih.gov The cyclopropyl moiety can confer favorable pharmacological characteristics, making the entire building block valuable for constructing novel drug candidates. iris-biotech.de
In contemporary organic chemistry, the demand for such sophisticated and multifunctional building blocks is high. Molecules like this compound enable chemists to rapidly assemble complex target molecules with desirable properties, accelerating the discovery and development of new chemical entities.
Physicochemical Data
Below are tables detailing the properties of the core structural components related to this compound.
Table 1: Properties of 3-Bromoaniline
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 591-19-5 | ketonepharma.comnih.govsigmaaldrich.com |
| Molecular Formula | C₆H₆BrN | ketonepharma.comnih.govpharmacompass.com |
| Molecular Weight | 172.02 g/mol | ketonepharma.comnih.govpharmacompass.com |
| Appearance | Clear light yellow to light brown liquid/crystalline solid | ketonepharma.comketonepharma.comnih.gov |
| Melting Point | 15-18 °C | nih.govsigmaaldrich.com |
| Boiling Point | 251 °C | sigmaaldrich.com |
| Density | 1.58 g/mL at 25 °C | sigmaaldrich.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ketonepharma.comketonepharma.com |
Table 2: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1021042-12-5 | bldpharm.combldpharm.com |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | bldpharm.com |
| MDL Number | MFCD11144989 | bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-bromo-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14BrN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |
InChI Key |
HAKIRUKWCUXCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Bromo N 1 Cyclopropylethyl Aniline
Reactivity at the Aryl Bromine Center
The carbon-bromine bond in 3-bromo-N-(1-cyclopropylethyl)aniline is the primary site for chemical transformations, enabling the construction of more complex molecular architectures.
Cross-Coupling Reactions:
Cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the aryl bromide is an excellent electrophilic partner for a variety of palladium- or nickel-catalyzed processes.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of boronic acids. tcichemicals.com For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The general reactivity for aryl bromides is well-established, proceeding via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. harvard.edu
Illustrative Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Data not available |
| This compound | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene | Data not available |
This table presents typical conditions for Suzuki-Miyaura reactions involving substituted bromoanilines; specific yield data for this compound is not published.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgbyjus.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. nrochemistry.com The reaction is highly valued for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgbyjus.com The coupling of this compound would yield a 3-(alkynyl)-N-(1-cyclopropylethyl)aniline derivative, a valuable intermediate in medicinal chemistry and materials science. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often necessitating higher reaction temperatures. nrochemistry.com
Illustrative Reaction Conditions for Sonogashira Coupling
| Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Data not available |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | Data not available |
| This compound | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | DIPA | Acetonitrile | Data not available |
This table presents typical conditions for Sonogashira reactions involving substituted bromoanilines; specific yield data for this compound is not published.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a highly versatile method for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard reagents. core.ac.uk The reaction of this compound with an organozinc reagent would provide a direct route to alkylated, arylated, or vinylated aniline (B41778) derivatives.
Illustrative Reaction Conditions for Negishi Coupling
| Aryl Bromide | Organozinc Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Data not available |
| This compound | Ethylzinc bromide | Pd(P(t-Bu)₃)₂ | THF/NMP | Data not available |
| This compound | Vinylzinc bromide | Ni(acac)₂ | DMA | Data not available |
This table presents typical conditions for Negishi reactions involving substituted bromoanilines; specific yield data for this compound is not published.
The Kumada coupling utilizes a Grignard reagent (organomagnesium) to couple with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It was one of the first cross-coupling methods developed and is effective for forming C-C bonds. wikipedia.org However, the high reactivity of Grignard reagents limits the reaction's tolerance for sensitive functional groups. nrochemistry.com
The Stille reaction employs an organostannane (organotin) reagent to couple with an organic halide, catalyzed by palladium. wikipedia.orgmychemblog.com Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and neutral, allowing for excellent functional group compatibility. wikipedia.orgresearchgate.net A significant drawback is the toxicity of tin compounds. wikipedia.org
Both reactions would be applicable to this compound to introduce various organic substituents at the 3-position of the aniline ring.
Illustrative Conditions for Kumada and Stille Couplings
| Reaction | Aryl Bromide | Organometallic Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|---|
| Kumada | This compound | Phenylmagnesium bromide | NiCl₂(dppp) | THF | Data not available |
| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | Data not available |
This table presents typical conditions for Kumada and Stille reactions involving substituted bromoanilines; specific yield data for this compound is not published.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
The compound this compound lacks strong electron-withdrawing groups on the aromatic ring. The N-cyclopropylethylamino group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, this compound is expected to be unreactive toward the classical SNAr addition-elimination pathway under standard conditions.
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. chemistrysteps.com This mechanism requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to deprotonate a carbon adjacent to the halogen, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. stackexchange.com The nucleophile then adds to the benzyne. For 3-bromoanisole, a related compound, reaction with NaNH₂ proceeds via a benzyne intermediate. stackexchange.com A similar reactivity could be anticipated for this compound, although the acidic N-H proton could potentially interfere with the reaction by reacting with the strong base.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The carbon-bromine bond on the aniline ring is a key site for the formation of powerful carbon nucleophiles, such as Grignard and organolithium reagents. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.
Grignard Reagent Formation : The reaction of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, is expected to yield the corresponding Grignard reagent, (3-(N-(1-cyclopropylethyl)amino)phenyl)magnesium bromide. This reaction is analogous to the preparation of Grignard reagents from other bromoanilines, such as 4-bromo-N,N-dimethylaniline. researchgate.net The resulting organometallic compound is a potent nucleophile, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles.
Organolithium Reagent Formation : Alternatively, a lithium-halogen exchange reaction can be employed to generate the organolithium derivative. This is typically achieved by treating the bromoaniline with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent. This method is often faster and can be more selective than Grignard formation. The resulting 3-(N-(1-cyclopropylethyl)amino)phenyllithium is a highly reactive species used for similar carbon-carbon bond-forming reactions.
| Reagent Type | Typical Conditions | Product |
| Grignard Reagent | Magnesium (Mg), THF or Et₂O | (3-(N-(1-cyclopropylethyl)amino)phenyl)magnesium bromide |
| Organolithium Reagent | n-Butyllithium (n-BuLi), THF, -78 °C | 3-(N-(1-cyclopropylethyl)amino)phenyllithium |
Reactivity at the Amine Nitrogen
The secondary amine nitrogen in this compound is nucleophilic and can participate in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and arylation.
The nucleophilic nitrogen readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are crucial for introducing carbonyl and sulfonyl functionalities.
Acylation : The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivative. A notable application of this reactivity is seen in the synthesis of insecticides like cyclaniliprole, where a structurally similar aniline is acylated with a pyrazolecarboxylic acid derivative. google.com This highlights the utility of this reaction in constructing complex, biologically active molecules. A variety of anilines can be converted into corresponding aryl ketones through similar functionalizations. nih.gov
Sulfonylation : In a similar fashion, treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base produces stable sulfonamides. This reaction is often used to protect the amine group or to introduce moieties that can alter the molecule's electronic or biological properties.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride, Benzoyl chloride | N-Aryl-N-alkyl amide |
| Sulfonylation | Toluenesulfonyl chloride | N-Aryl-N-alkyl sulfonamide |
The hydrogen atom on the secondary amine can be substituted through reactions with alkylating or arylating agents, leading to the formation of a tertiary amine.
N-Alkylation : Various methods exist for the N-alkylation of anilines. organic-chemistry.org Copper-promoted reactions utilizing alkylboronic acids provide a route to introduce alkyl groups. organic-chemistry.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective strategy for forming N-alkylated products. organic-chemistry.org
N-Arylation : Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a new nitrogen-carbon bond with an aryl halide or triflate, yielding a triarylamine derivative.
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Class |
| N-Alkylation | Methylboronic acid | Copper(II) acetate | Tertiary Amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Acid catalyst | Tertiary Amine |
| N-Arylation | Phenyl bromide | Palladium catalyst, Base | Tertiary Amine |
While primary amines react with aldehydes and ketones to form stable imines, secondary amines like this compound react to form enamines or iminium ions. The generation of imines from anilines and aldehydes is a known synthetic pathway. organic-chemistry.org
Iminium Ion Formation : The initial reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) under acidic conditions results in the formation of a transient, electrophilic iminium ion. This intermediate is highly reactive and can be trapped by nucleophiles or participate in cycloaddition reactions.
Enamine Formation : If the reacting aldehyde or ketone possesses an α-hydrogen, and the reaction is conducted under appropriate conditions, an enamine can be formed. The N-(1-cyclopropylethyl) group lacks α-hydrogens, so enamine formation would depend on the structure of the carbonyl partner.
Transformations Involving the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring is a strained three-membered carbocycle, which makes it susceptible to ring-opening reactions under various conditions. nih.gov This reactivity provides a pathway to linear alkyl chains with diverse functional groups.
The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) is the driving force for its cleavage. These reactions can be initiated by radicals, electrophiles, or transition metals.
Radical Ring-Opening : Free radical reactions are a powerful tool for opening cyclopropane rings. nih.govbeilstein-journals.org The reaction can be initiated by a radical species that adds to the cyclopropane ring, generating a cyclopropylcarbinyl radical. This intermediate rapidly rearranges to a more stable, open-chain homoallylic radical, which can then be trapped. nih.gov For example, radical-mediated reactions with fluoroalkyl halides can yield fluorinated homoallylic compounds. nih.gov
Electrophilic Ring-Opening : The cyclopropane ring can act as a nucleophile and react with strong electrophiles. Lewis acids or protic acids can coordinate to a functional group on the ring or facilitate the attack of an external electrophile, leading to regioselective C-C bond cleavage. researchgate.netrsc.org This process generates a carbocationic intermediate that is subsequently trapped by a nucleophile, resulting in a 1,3-difunctionalized open-chain product.
| Reaction Type | Initiator/Reagent Example | Key Intermediate | Product Type |
| Radical Ring-Opening | AIBN, NBS | Cyclopropylcarbinyl radical | 1,3-Dihalogenated alkyl chain |
| Electrophilic Ring-Opening | TiCl₄, PhSeCl | Carbocation | 1,3-Difunctionalized alkyl chain |
Rearrangement Reactions Involving the Cyclopropylethyl Group
While specific studies on the rearrangement reactions of the cyclopropylethyl group in this compound are not extensively documented in the literature, the inherent reactivity of the cyclopropylmethyl moiety suggests potential transformations under certain conditions. The presence of the nitrogen atom and the aromatic ring can influence the stability of potential intermediates, making such rearrangements plausible.
One potential rearrangement could occur under acidic conditions, proceeding through a carbocation intermediate. Protonation of the aniline nitrogen could be followed by or be in equilibrium with processes that lead to the formation of a carbocation on the ethyl chain. Such a carbocation could then undergo a Wagner-Meerwein-type rearrangement wikipedia.org. In this hypothetical scenario, the highly strained cyclopropane ring could open to relieve ring strain, leading to a more stable carbocationic species. The subsequent reaction of this new intermediate would result in a structurally different product. The driving force for such a rearrangement would be the formation of a more stabilized carbocation, potentially a tertiary or resonance-stabilized carbocation. However, it is important to note that the specific reaction conditions would be critical in promoting such a rearrangement over other potential side reactions.
Another possibility involves radical-mediated reactions. Homolytic cleavage of a bond within the cyclopropylethyl group, initiated by radical initiators or photochemical methods, could lead to radical intermediates that might rearrange. Research on N-cyclopropyl-N-alkylanilines has shown that under nitrosation conditions, the cyclopropyl group can be selectively cleaved, proceeding through a mechanism involving an amine radical cation and subsequent ring opening researchgate.net. This suggests that the cyclopropyl group in this compound could be susceptible to ring-opening under oxidative or radical-generating conditions.
Electrophilic and Nucleophilic Functionalization of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino group and deactivated by the electron-withdrawing bromo group. The interplay of these two substituents dictates the regioselectivity of further functionalization.
The N-(1-cyclopropylethyl)amino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. byjus.com The bromine atom is a deactivating, yet ortho-, para-directing group. libretexts.org In this compound, the positions ortho and para to the amino group are positions 2, 4, and 6. The positions ortho and para to the bromo group are positions 2, 4, and 5.
The directing effects of the two substituents are as follows:
Amino group (ortho-, para-directing): Directs to positions 2, 4, and 6.
Bromo group (ortho-, para-directing): Directs to positions 2, 4, and 5.
Both groups strongly direct incoming electrophiles to positions 2 and 4. Position 6 is activated by the amino group but not by the bromo group. Position 5 is directed by the bromo group but is meta to the strongly activating amino group, making it less favorable for substitution.
Therefore, further electrophilic aromatic substitution is most likely to occur at the positions most activated by the synergistic directing effects of both groups, which are the 2- and 4-positions . Between these two, steric hindrance from the adjacent N-(1-cyclopropylethyl) group might slightly disfavor substitution at the 2-position, potentially leading to a preference for the 4-position. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org
A study on the electrophilic bromination of meta-substituted anilines with N-bromosuccinimide has shown that the regioselectivity is markedly dependent on the polarity of the solvent, allowing for some control over the position of bromination lookchem.com. This suggests that the outcome of further halogenation on this compound could also be influenced by the reaction medium.
| Position on Aromatic Ring | Directing Effect of Amino Group | Directing Effect of Bromo Group | Predicted Reactivity |
| 2 | Ortho (Activating) | Ortho (Directing) | Highly Favored |
| 4 | Para (Activating) | Ortho (Directing) | Highly Favored |
| 5 | Meta (Deactivating) | Para (Directing) | Less Favored |
| 6 | Ortho (Activating) | Meta (Deactivating) | Moderately Favored |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
In this compound, the N-alkylamino group can act as a directing metalation group. wikipedia.orgharvard.edu The lone pair on the nitrogen atom can coordinate to the lithium atom of the organolithium base, directing deprotonation to an adjacent ortho position. The two ortho positions relative to the amino group are the 2- and 4-positions.
However, the presence of the bromo substituent at the 3-position introduces a competing factor. Halogen-metal exchange is a rapid reaction that can occur when an aryl halide is treated with an organolithium reagent. uwindsor.ca For aryl bromides, this exchange is often faster than directed ortho-metalation. Therefore, treatment of this compound with an organolithium reagent like n-butyllithium or sec-butyllithium could potentially lead to two different organometallic intermediates:
Directed ortho-metalation: Deprotonation at the 2-position, directed by the amino group.
Halogen-metal exchange: Replacement of the bromine atom at the 3-position with lithium.
The relative rates of these two processes would depend on the specific organolithium reagent used, the solvent, and the temperature. If halogen-metal exchange is the dominant pathway, the resulting 3-lithio-N-(1-cyclopropylethyl)aniline could be quenched with an electrophile to introduce a substituent at the 3-position. If directed ortho-metalation at the 2-position occurs, subsequent quenching would lead to a 2,3-disubstituted aniline derivative. It has been noted that for aryl bromides, metal-halogen exchange is typically faster than directed lithiation uwindsor.ca.
| Reaction Pathway | Intermediate | Product after Quenching with E+ |
| Directed Ortho-Metalation | 2-Lithio-3-bromo-N-(1-cyclopropylethyl)aniline | 2-E-3-bromo-N-(1-cyclopropylethyl)aniline |
| Halogen-Metal Exchange | 3-Lithio-N-(1-cyclopropylethyl)aniline | 3-E-N-(1-cyclopropylethyl)aniline |
Advanced Spectroscopic and Analytical Characterization of 3 Bromo N 1 Cyclopropylethyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-bromo-N-(1-cyclopropylethyl)aniline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.
The substitution pattern on the aniline (B41778) ring is clearly determined by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum displays characteristic signals for a 1,3-disubstituted (meta) aromatic ring. The proton at the C2 position typically appears as a singlet or a triplet with a small coupling constant. The protons at C4, C5, and C6 show more complex splitting patterns, often as multiplets or distinct doublets and triplets, due to their coupling relationships. For instance, the proton at C5 would be expected to appear as a triplet, being coupled to the protons at C4 and C6.
In the ¹³C NMR spectrum, the number of signals in the aromatic region confirms the substitution pattern. The carbon atom bonded to the bromine (C3) is significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons can be assigned based on their chemical shifts and by correlation with the proton spectrum using 2D techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Aromatic Ring of this compound Predicted values are based on spectral data for 3-bromoaniline (B18343) and related N-substituted aniline compounds.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-NH) | - | ~148 |
| C2 | ~6.8 | ~118 |
| C3 (-Br) | - | ~123 |
| C4 | ~7.0 | ~130 |
| C5 | ~6.6 | ~114 |
| C6 | ~6.7 | ~121 |
The 1-cyclopropylethyl group contains a chiral center at the carbon atom attached to the nitrogen, the methyl group, and the cyclopropyl (B3062369) ring. To determine the enantiomeric purity or assign the absolute configuration of a sample, advanced NMR techniques are employed.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to resolve the signals of the two enantiomers. nih.govlibretexts.org The amine functional group of this compound acts as a Lewis base, coordinating to the Lewis acidic lanthanide center of the CSR. libretexts.org This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. Consequently, in the presence of the CSR, separate signals for each enantiomer can be observed, allowing for the direct determination of enantiomeric excess (ee) by integrating the corresponding peaks. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): While NOESY is primarily used to determine relative stereochemistry through space correlations between protons, it can be applied in this context if the molecule is derivatized with a chiral auxiliary. By creating a diastereomer, NOESY can help elucidate the spatial arrangement and preferred conformations of the molecule.
Two-dimensional NMR experiments are essential for unambiguously confirming the entire molecular structure by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the methine proton of the ethyl group and the protons of both the attached methyl and cyclopropyl groups. In the aromatic region, it would confirm the connectivity between adjacent protons, for example, between H4-H5 and H5-H6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of each carbon atom that bears a proton, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and assigning the carbons of the cyclopropylethyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
From the N-H proton to the aromatic C1 and the chiral methine carbon.
From the methine proton of the side chain to the aromatic C1.
From the aromatic protons (e.g., H2 and H6) to the carbon atoms of the N-substituted side chain, confirming the attachment point.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound.
For this compound (C₁₁H₁₄BrN), the presence of one bromine atom results in a characteristic isotopic pattern for the molecular ion [M]⁺•. This pattern consists of two peaks of nearly equal intensity, separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). nih.gov HRMS can distinguish between these and confirm the exact mass for each isotopic peak, validating the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass |
| [C₁₁H₁₄⁷⁹BrN]⁺ | ⁷⁹Br | 239.0310 |
| [C₁₁H₁₄⁸¹BrN]⁺ | ⁸¹Br | 241.0290 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing the vibrations of its functional groups.
The IR spectrum would show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-Br bond. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the aromatic ring vibrations.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Data based on typical values for substituted anilines and alkyl halides. nih.govchemicalbook.com
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | IR | 3350 - 3450 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |
| C=C Aromatic Ring Stretch | IR, Raman | 1580 - 1620, 1450 - 1500 |
| N-H Bend | IR | 1500 - 1550 |
| C-N Stretch | IR | 1250 - 1350 |
| C-Br Stretch | IR | 500 - 650 |
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline derivatives are available)
While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography could be performed on a suitable crystalline derivative, such as a salt (e.g., hydrochloride) or a co-crystal. mdpi.com This technique provides the most definitive structural information in the solid state.
Should a suitable single crystal be obtained, X-ray diffraction analysis would yield a three-dimensional model of the molecule. mdpi.com This would confirm not only the connectivity and aromatic substitution pattern but also precise bond lengths, bond angles, and torsional angles. Furthermore, for a chiral compound, crystallographic analysis of a single enantiomer (obtained via chiral resolution or asymmetric synthesis) allows for the unambiguous determination of its absolute stereochemistry.
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are indispensable for the rigorous quality control of this compound, enabling precise purity assessment, quantitative analysis, and effective monitoring of synthesis reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful, complementary methods used to determine the potency, enantiomeric composition, and volatile impurity profile of the compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity
High-Performance Liquid Chromatography is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds like this compound. It is versatile, allowing for both the quantification of the compound's concentration and the critical assessment of its enantiomeric purity.
Quantitative Analysis using Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common mode used for the quantitative analysis of aniline derivatives due to its robustness and efficiency. sielc.comthermofisher.comnih.gov This method separates compounds based on their hydrophobicity. For this compound, a C18 stationary phase is typically employed, which provides excellent retention and separation from polar and non-polar impurities. researchgate.netnih.gov The mobile phase generally consists of an organic solvent, such as acetonitrile, and a buffered aqueous solution to ensure consistent ionization of the amine and achieve symmetrical peak shapes. d-nb.infosielc.com
Method validation is performed according to ICH guidelines to ensure specificity, precision, linearity, and accuracy. researchgate.net Linearity is typically established across a concentration range, with correlation coefficients (R²) greater than 0.999 demonstrating a direct relationship between detector response and concentration. nih.govnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Quantitative Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Enantiomeric Purity Assessment using Chiral HPLC
The this compound molecule contains a stereocenter at the carbon atom bonded to the cyclopropyl group and the aniline nitrogen, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological effects, their separation and quantification are crucial. phenomenex.comnih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the two enantiomers. mdpi.comresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. mdpi.comresearchgate.net The separation typically occurs in a normal-phase mode, using a non-polar mobile phase like a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol). researchgate.net A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase to interact with residual silanols on the stationary phase, thereby improving the peak shape and resolution of the basic amine analytes. researchgate.net
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Value |
|---|---|
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~12.1 min |
| Retention Time (S-enantiomer) | ~13.5 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile without decomposition. thermofisher.com In the context of this compound, GC is primarily used to monitor the progress of synthesis reactions and to detect and quantify volatile impurities in the final product. epa.govacs.org Such impurities may include residual starting materials (e.g., 3-bromoaniline), byproducts, or solvents. chem-agilent.comresearchgate.netchemicalbook.com
The analysis is typically performed using a high-resolution capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). epa.govchem-agilent.com A temperature program is employed, starting at a lower temperature to resolve highly volatile components and gradually increasing to elute less volatile compounds like the target analyte. epa.govmdpi.com Detection is commonly performed using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification of unknown impurities by comparing their mass spectra to reference libraries. d-nb.infonih.govresearchgate.net
Table 3: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 270 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40-500 amu |
Table 4: Illustrative Retention Times for GC Analysis
| Compound | Expected Retention Time (min) |
|---|---|
| Toluene (Solvent) | ~4.1 |
| 3-Bromoaniline (Starting Material) | ~11.8 |
Theoretical and Computational Studies of 3 Bromo N 1 Cyclopropylethyl Aniline
Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)
The electronic properties of an aniline (B41778) derivative are largely governed by the interplay between the electron-donating amino group and the electron-withdrawing or -donating nature of other substituents on the aromatic ring. In 3-bromo-N-(1-cyclopropylethyl)aniline, the secondary amine group acts as a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the bromine atom at the meta position acts as an electron-withdrawing group via induction and a weak deactivator.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: For aniline derivatives, the HOMO is typically a π-orbital distributed over the benzene ring and the nitrogen atom. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). The presence of the electron-donating amino group raises the HOMO energy, making the molecule more susceptible to electrophilic attack.
LUMO: The LUMO is generally a π*-antibonding orbital. Its energy relates to the ability of the molecule to accept electrons (its electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Computational studies, often employing DFT with basis sets like B3LYP/6-311++G(d,p), can precisely calculate these orbital energies. researchgate.net The analysis reveals how substituents modulate the electronic landscape of the parent aniline molecule.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline | -5.21 | -0.15 | 5.06 |
| 3-Bromoaniline (B18343) | -5.45 | -0.40 | 5.05 |
| This compound (Predicted) | -5.30 | -0.25 | 5.05 |
Conformational Analysis of the 1-Cyclopropylethyl Moiety and its Impact on Aromatic Orientation
The 1-cyclopropylethyl substituent introduces significant conformational flexibility to the molecule. The orientation of this bulky alkyl group relative to the aromatic ring can influence the molecule's reactivity, spectroscopic properties, and crystal packing. Theoretical conformational analysis involves mapping the potential energy surface by systematically rotating the single bonds.
Key rotational degrees of freedom include:
Rotation around the N-C(ethyl) bond: This determines the orientation of the cyclopropylethyl group with respect to the aniline plane.
Rotation around the C(ethyl)-C(cyclopropyl) bond: This alters the position of the three-membered ring.
Computational methods can identify the global minimum energy conformer as well as other low-energy local minima. These studies often reveal that the most stable conformation is one that minimizes steric hindrance between the alkyl group and the hydrogen atoms at the ortho positions (C2 and C6) of the benzene ring. The bulky nature of the 1-cyclopropylethyl group can influence the planarity of the amine group, potentially causing a slight pyramidalization at the nitrogen atom and a twist relative to the aromatic ring. This twisting can, in turn, affect the degree of electronic conjugation between the nitrogen lone pair and the aromatic π-system.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry serves as a powerful predictive tool for spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Methods like the Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. modgraph.co.uknih.gov Calculations are performed on the optimized molecular geometry, and the resulting shifts are often scaled or referenced against a known standard (e.g., tetramethylsilane) to improve accuracy.
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Ar-H2 | 7.15 | 7.10 | +0.05 |
| Ar-H4 | 6.80 | 6.75 | +0.05 |
| Ar-H5 | 7.25 | 7.22 | +0.03 |
| Ar-H6 | 6.95 | 6.91 | +0.04 |
| N-H | 3.80 | 3.75 | +0.05 |
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as N-H stretching, C-Br stretching, aromatic C-H bending, and vibrations of the cyclopropyl (B3062369) group. asianpubs.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.
Computational Studies of Reaction Mechanisms and Transition States
The synthesis of this compound involves the selective introduction of a bromine atom onto the aromatic ring of the parent N-(1-cyclopropylethyl)aniline. The directing effects of the substituents play a crucial role here. The N-(1-cyclopropylethyl)amino group is a powerful activating ortho-, para-director due to the resonance stabilization of the intermediate sigma complex (arenium ion). The bulky nature of the substituent provides significant steric hindrance at the ortho positions.
Computational studies can elucidate this regioselectivity by:
Modeling the transition states for electrophilic attack by Br⁺ (or its equivalent) at the ortho, meta, and para positions of N-(1-cyclopropylethyl)aniline.
Calculating the activation energies for each pathway.
The results of such studies would be expected to show that the activation energies for the formation of the ortho- and para-substituted products are significantly lower than for the meta-substituted product. The para position is often favored electronically and sterically, leading to the 4-bromo isomer as the major product. The formation of the 3-bromo isomer via this route would be a minor pathway, suggesting that alternative synthetic strategies, such as starting from 3-bromoaniline, are more likely.
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. ubc.canih.gov Computational chemistry can provide a detailed picture of the catalytic cycle, which generally involves three key steps:
Oxidative Addition: The initial step where the aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex. Computational models can determine the transition state structure and energy barrier for this step.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
Quantitative Structure-Property Relationships (QSPR) for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or reactivity. For a molecule like this compound, computational chemistry can generate a wide array of molecular descriptors.
These descriptors can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges, and molecular electrostatic potential.
Topological Descriptors: Molecular connectivity indices and shape indices.
Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index.
By developing a QSPR model using a training set of similar aniline derivatives, it is possible to predict the reactivity of this compound in specific reactions or to estimate properties like its binding affinity to a biological target. These models provide a valuable, rapid screening tool in the process of chemical design and discovery.
Applications in Organic Synthesis
3-bromo-N-(1-cyclopropylethyl)aniline as a Versatile Synthetic Intermediate
The utility of This compound as a synthetic intermediate is primarily derived from the reactivity of its functional groups. The bromo-substituted aromatic ring is a key feature, rendering the molecule susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylated N-(1-cyclopropylethyl)aniline |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Diamine derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylated N-(1-cyclopropylethyl)aniline |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenylated N-(1-cyclopropylethyl)aniline |
| Stille Coupling | Organostannane, Pd catalyst | Alkylated/Arylated N-(1-cyclopropylethyl)aniline |
These transformations allow for the introduction of diverse substituents at the 3-position of the aniline (B41778) ring, paving the way for the synthesis of a wide array of derivatives with tailored properties.
Role in the Construction of Complex Organic Molecules
The structural features of This compound make it a potentially valuable building block in the synthesis of more intricate molecular frameworks. The cyclopropyl (B3062369) group, in particular, is a desirable motif in medicinal chemistry due to its ability to introduce conformational rigidity and improve metabolic stability. By incorporating this aniline derivative, chemists can introduce the cyclopropylethylamine fragment into larger, more complex molecules.
While specific, detailed examples of its use in the total synthesis of complex natural products or pharmaceuticals are not readily found in the literature, its potential is evident. For instance, the arylated or alkynylated products obtained from cross-coupling reactions can serve as advanced intermediates for subsequent cyclization reactions or further functionalization.
Precursor for Advanced Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in drug discovery and materials science. The structure of This compound lends itself to the synthesis of various heterocyclic systems. The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like quinolines, indoles, or benzodiazepines.
Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions. For example, after a Sonogashira coupling to introduce an alkyne substituent, an intramolecular cyclization could lead to the formation of a substituted indole (B1671886) scaffold. The specific reaction pathways and resulting heterocyclic systems would depend on the nature of the coupling partner and the reaction conditions employed.
Utility in Ligand Design for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. While there is no direct evidence in the available literature of This compound being used in ligand design, its structure possesses features that could be exploited for this purpose.
The nitrogen atom of the aniline can act as a coordination site for a metal center. The cyclopropylethyl group introduces a specific steric bulk that could influence the stereochemical outcome of a catalytic reaction. Through further functionalization, for example, by introducing a phosphine (B1218219) group ortho to the amino group via a subsequent synthetic step, it could be converted into a P,N-type ligand. The chirality could be introduced either through resolution of the racemic aniline or by using an enantiomerically pure starting material for its synthesis. The steric and electronic properties of such a ligand could then be fine-tuned by modifying the substituents on the aromatic ring, which is facilitated by the presence of the bromine atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
